tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing a trifluoromethyl group. One common synthetic route includes the use of tert-butyl (6-bromo-2-(trifluoromethyl)pyridin-3-yl)carbamate as an intermediate . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate include:
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: This compound also contains a trifluoromethyl group and a pyridine ring but differs in the position of the functional groups.
tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate: This compound features a piperidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F3N2O2 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-9(16-6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |
InChI Key |
PFBYBXUBUUFLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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